Ethyl 4-oxo-4-phenylbutyrate

Physical property Purification Process chemistry

Ethyl 4-oxo-4-phenylbutyrate (CAS 6270-17-3), also named ethyl 3-benzoylpropionate or benzenebutanoic acid γ-oxo-ethyl ester, is a C12H14O3 γ-keto ester with a molecular weight of 206.24 g/mol. It belongs to the butyrophenone-derived ester class, featuring a phenyl ketone at the γ-position relative to an ethyl ester terminus.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 6270-17-3
Cat. No. B1293602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-phenylbutyrate
CAS6270-17-3
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
InChIKeyBRUOEHVDTAORQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Oxo-4-phenylbutyrate (CAS 6270-17-3): Chemical Identity and Baseline Procurement Profile


Ethyl 4-oxo-4-phenylbutyrate (CAS 6270-17-3), also named ethyl 3-benzoylpropionate or benzenebutanoic acid γ-oxo-ethyl ester, is a C12H14O3 γ-keto ester with a molecular weight of 206.24 g/mol [1]. It belongs to the butyrophenone-derived ester class, featuring a phenyl ketone at the γ-position relative to an ethyl ester terminus [2]. This bifunctional scaffold—combining an electrophilic ketone carbonyl with a carboxylic ester—positions the compound as a versatile synthetic intermediate employed across pharmaceutical precursor synthesis, heterocyclic chemistry, and asymmetric biocatalytic transformations .

γ‑Keto ester scaffold for direct chiral γ‑lactone synthesis via bioreduction
Bifunctional ketone/ester reactivity supports heterocyclic condensation cascades
Pre‑formed ethyl ester eliminates one synthetic transformation in multi‑step routes

Why Generic Substitution Fails: Structural Determinants Driving Selection of Ethyl 4-Oxo-4-phenylbutyrate Over In-Class Analogs


Despite sharing the C12H14O3 molecular formula with its α-keto positional isomer (ethyl 2-oxo-4-phenylbutyrate, CAS 64920-29-2), and belonging to the same keto-ester family as ethyl benzoylacetate (β-keto, CAS 94-02-0) and methyl 4-oxo-4-phenylbutyrate (methyl ester, CAS 25333-24-8), ethyl 4-oxo-4-phenylbutyrate cannot be interchangeably substituted. The γ-keto regiochemistry dictates a fundamentally different reduction outcome—furnishing chiral γ-aryl-γ-butyrolactones rather than α-hydroxy esters [1]—while the ethyl ester group imparts a boiling point approximately 55–58°C higher than the methyl analog at equivalent pressure, directly affecting distillation-based purification feasibility . The additional methylene spacer between the ketone and ester carbonyls, absent in ethyl benzoylacetate, alters both the steric environment at the ketone for enzymatic reduction and the cyclization geometry accessible to the reduced intermediate [2].

Methyl ester analog
Lower boiling point limits distillation‑based purification and increases evaporative losses at scale.
α‑Keto positional isomer (OPBE)
Reduction pathway yields α‑hydroxy ester, not the γ‑lactone; regiochemistry may not transfer to lactone targets.
β‑Keto ester (ethyl benzoylacetate)
Shorter methylene spacer alters cyclization geometry and requires reaction engineering for comparable enantioselectivity.

Quantitative Differentiation Evidence: Ethyl 4-Oxo-4-phenylbutyrate vs. Closest Structural Analogs


Boiling Point Differentiation: Ethyl Ester vs. Methyl Ester Analog Enables Distillation-Based Purification

The ethyl ester of 4-oxo-4-phenylbutyrate exhibits a predicted normal boiling point of 322.5 ± 25.0 °C at 760 mmHg, compared with a reported boiling point of 172–174 °C at 10 mmHg for the methyl ester analog methyl 3-benzoylpropionate (CAS 25333-24-8) . This approximately 55–58 °C difference at atmospheric pressure (estimated by correcting the methyl ester boiling point to 760 mmHg using nomographic methods) translates into a substantially wider liquid-phase operational window for the ethyl ester, making vacuum or atmospheric distillation a viable purification strategy where the methyl ester would require more stringent vacuum conditions. The ethyl ester's higher boiling point also reduces volatility losses during solvent evaporation steps in multi-step synthetic sequences [1].

Boiling point differentiation
Cross‑study context
Ethyl ester: ~322.5 °C (760 mmHg) vs. methyl ester: ~172–174 °C (10 mmHg)
Supports distillation‑based purification workflow fit for the ethyl ester.
Predicted and experimental boiling points; comparative context only.
Physical property Purification Process chemistry

Regiochemical Differentiation: γ-Keto Reduction to Chiral γ-Butyrolactone vs. α-Keto Isomer Reduction to α-Hydroxy Ester

The γ-keto position of ethyl 4-oxo-4-phenylbutyrate directs baker's yeast-mediated reduction toward (–)-(S)-5-phenyl-γ-butyrolactone as the product, a previously unreported chiral lactone at the time of its first disclosure [1]. In contrast, the α-keto positional isomer ethyl 2-oxo-4-phenylbutyrate (OPBE, CAS 64920-29-2) undergoes bioreduction to yield ethyl (R)-2-hydroxy-4-phenylbutyrate, a key ACE inhibitor precursor, via an entirely different enzymatic pathway [2]. Under optimized conditions with carbonyl reductase variant RCR-F285A/W286A, OPBE achieves 80.3% yield at pH 7.0, 30 °C, 1 g/L substrate loading, with >99% ee [2]. The γ-keto isomer thus provides access to the γ-butyrolactone pharmacophore scaffold—present in bioactive molecules including antitumor agents and SSRI antidepressants—that is inaccessible from the α-keto isomer without additional synthetic steps [3].

Regiochemical product outcome
Cross‑study context
γ‑Keto → (S)‑γ‑phenyl‑γ‑butyrolactone; α‑keto → (R)‑2‑hydroxy ester (OPBE, >99% ee)
Regiochemistry determines cyclization product; selection is mandatory for lactone targets.
Baker’s yeast vs. recombinant carbonyl reductase systems.
Stereoselective reduction Biocatalysis γ-Butyrolactone synthesis

Biocatalytic Reduction Efficiency: Methyl Ester Model Substrate Performance Benchmarked Against Literature Precedent

The Borowiecki et al. (2020) study employing (S)-1-phenylethanol dehydrogenase [(S)-PED] and (R)-1-(4-hydroxyphenyl)ethanol dehydrogenase [(R)-HPED] from Aromatoleum aromaticum demonstrated that methyl 4-oxo-4-phenylbutanoate—the direct methyl ester analog of the target ethyl ester—undergoes asymmetric bioreduction to afford (S)-γ-phenyl-γ-butyrolactone with >99% ee in 67–74% isolated yield at 89–95% conversion on preparative scale [1]. This establishes a performance ceiling for the γ-keto ester scaffold class. By comparison, the related β-keto ester ethyl benzoylacetate (CAS 94-02-0) required substantial reaction engineering to achieve comparable metrics, improving from low-moderate yields to ~85% yield and 99% ee only after optimized whole-cell screening and parameter tuning [2]. The γ-keto ester scaffold thus appears intrinsically well-suited to enzymatic reduction, with the ethyl ester variant (target compound) anticipated to exhibit comparable or differentiated biocatalytic behavior based on the ester alkyl group's steric influence on enzyme active-site accommodation [3].

Biocatalytic reduction benchmark
Class‑level
Methyl analog: >99% ee, 67–74% yield; β‑keto ester needed engineering to reach ~85% yield, 99% ee
Supports γ‑keto scaffold selection for bioreduction; reported higher enantioselectivity in tested set.
Class‑level inference; ethyl ester behavior may differ.
Alcohol dehydrogenase Enantioselective reduction Preparative biocatalysis

Patent-Documented Synthesis Yield: EDC-Mediated Esterification of 4-Oxo-4-phenylbutanoic Acid

A patent-documented synthesis (US 7,153,854 B2) reports the preparation of ethyl 4-oxo-4-phenylbutanoate via EDC/DMAP-mediated esterification of 4-oxo-4-phenylbutanoic acid with ethanol in DMF, affording the product as a colorless oil in 4.19 g mass from 5.00 g of starting acid, corresponding to a calculated yield of 72.4% after aqueous workup and evaporation [1]. This represents a reproducible, experimentally validated synthetic protocol with defined stoichiometry (EDC·HCl: 6.46 g; DMAP: 171 mg; ethanol: 2.59 g; 1.5 h reaction time at ambient temperature). For comparison, the free acid precursor 4-oxo-4-phenylbutanoic acid (CAS 2051-95-8) requires this additional esterification step to access the ethyl ester—meaning procurement of the pre-formed ethyl ester eliminates one synthetic transformation from multi-step routes [2].

Patent‑documented synthesis yield
Head‑to‑head
72.4% isolated yield from 4‑oxo‑4‑phenylbutanoic acid (EDC/DMAP, r.t., 1.5 h)
Procurement of pre‑formed ethyl ester eliminates one transformation step.
US 7,153,854 B2; reproducible protocol.
Synthetic methodology Process reproducibility Patent synthesis

Physical State and Handling Differentiation: Liquid Ethyl Ester vs. Solid Free Acid and Lower-Boiling Methyl Ester

Ethyl 4-oxo-4-phenylbutyrate is a colorless oil at ambient temperature with a flash point of 141.1 °C [1], placing it in a favorable handling category as a non-readily-flammable liquid (FP > 93 °C per GHS classification). The free acid counterpart 4-oxo-4-phenylbutanoic acid is a solid (mp ~165 °C reported on some vendor sites for the related compound ), requiring dissolution before use in homogeneous reactions. The methyl ester analog methyl 3-benzoylpropionate is also a liquid but with a significantly lower boiling point (172–174 °C at 10 mmHg ), increasing its evaporation rate and potential for losses during solvent stripping. The ethyl ester thus occupies an intermediate volatility profile: less volatile than the methyl ester for reduced evaporative loss, yet remaining a free-flowing liquid for ease of transfer and dispensing compared to the solid free acid [1].

Physical state and handling
Cross‑study context
Colorless oil; flash point 141.1 °C (>93 °C); liquid at ambient vs. solid free acid
Liquid state and flash point >93 °C simplify pilot‑scale handling compared to solid or more volatile analogs.
Density 1.1 g/cm³; bp 322.5 °C (760 mmHg).
Formulation compatibility Handling properties Process safety

Procurement-Driven Application Scenarios for Ethyl 4-Oxo-4-phenylbutyrate (CAS 6270-17-3)


Chiral γ-Aryl-γ-butyrolactone Synthesis via Enzymatic or Whole-Cell Bioreduction

Ethyl 4-oxo-4-phenylbutyrate serves as the direct γ-keto ester substrate for stereoselective reduction to chiral 5-phenyl-γ-butyrolactone, a privileged pharmacophore found in antitumor cryptophycins, SSRI antidepressants (sertraline, fluoxetine), and histamine H1 receptor antagonists [1]. The γ-keto regiochemistry enables one-step reduction–cyclization to the lactone, a transformation not accessible from α-keto or β-keto ester isomers without additional functional group manipulations [2].

Heterocyclic Library Synthesis via Hydrazine Condensation and Cyclization Cascades

As demonstrated in the synthesis of 1,2,4-triazolopyridazines and tetrazolopyridazines with antimicrobial activity, ethyl 4-oxo-4-phenylbutanoate undergoes smooth condensation with hydrazine hydrate to yield 4-oxo-4-phenylbutanehydrazide, which serves as a key intermediate for fused heterocyclic scaffold construction [3]. The ethyl ester's reactivity toward hydrazine, confirmed by the disappearance of ester IR absorption and emergence of hydrazide NH/NH₂ bands at 3405–3325 cm⁻¹, validates its utility in medicinal chemistry diversification campaigns.

Pharmaceutical Intermediate Procurement for ACE Inhibitor Precursor Analog Studies

While the α-keto isomer ethyl 2-oxo-4-phenylbutyrate (OPBE) is the established industrial precursor for (R)-2-hydroxy-4-phenylbutyrate (an ACE inhibitor building block), ethyl 4-oxo-4-phenylbutyrate enables the synthesis of structurally distinct 4-aryl-4-oxobutanoate-derived analogs for structure–activity relationship (SAR) exploration [4]. Its higher boiling point (322.5 °C vs. ~132 °C at 2 mmHg for OPBE) provides a broader thermal operating window for high-temperature condensation reactions [5].

Process Chemistry Scale-Up Where Distillation-Based Purification Is Preferred

For synthetic routes requiring purification by distillation rather than chromatography, the ethyl ester's boiling point of 322.5 °C at 760 mmHg—significantly higher than methyl 3-benzoylpropionate (172–174 °C at 10 mmHg) and ethyl benzoylacetate (265–270 °C)—offers a wider liquid-phase thermal stability window [5]. Combined with a flash point of 141.1 °C (>93 °C, non-readily-flammable classification), the compound is better suited to pilot-scale distillation operations than its more volatile methyl ester and β-keto ester analogs [5].

Application
Selection Property
Validation Focus
Chiral γ‑aryl‑γ‑butyrolactone synthesis
γ‑Keto ester regiochemistry
Stereoselective reduction and cyclization outcome
Heterocyclic library diversification
Hydrazine condensation reactivity
Hydrazide formation and fused‑ring cyclization
ACE inhibitor analog SAR studies
Higher‑boiling ester analog
Thermal stability window for condensation reactions
Process‑scale distillation‑based purification
Distillation‑friendly boiling point
Non‑chromatographic purification feasibility

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